2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine
CAS No.:
Cat. No.: VC16206969
Molecular Formula: C19H26N4O10
Molecular Weight: 470.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N4O10 |
|---|---|
| Molecular Weight | 470.4 g/mol |
| IUPAC Name | [4-acetyloxy-2-methyl-5-[5-nitro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]oxolan-3-yl] acetate |
| Standard InChI | InChI=1S/C19H26N4O10/c1-5-6-7-8-30-19(27)21-16-13(23(28)29)9-22(18(26)20-16)17-15(33-12(4)25)14(10(2)31-17)32-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,20,21,26,27) |
| Standard InChI Key | QRTBXKQNJNHRNW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC(=O)NC1=NC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)C)OC(=O)C)OC(=O)C |
Introduction
Structural Overview and Chemical Identity
Molecular Architecture
2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine is a cytidine analog modified at multiple positions:
-
5''-Deoxy: The absence of a hydroxyl group at the 5'-position enhances metabolic stability .
-
5-Nitro Substitution: Introduces electron-withdrawing effects, potentially altering base-pairing interactions and redox properties .
-
N4-(Pentyloxycarbonyl): A pentyloxycarbonyl group protects the exocyclic amine, improving lipophilicity and membrane permeability .
-
2'',3''-Di-O-acetyl: Acetylation of the ribose hydroxyl groups prevents undesired enzymatic degradation .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 865474-03-9 | |
| IUPAC Name | [4-acetyloxy-2-methyl-5-(5-nitro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl)oxolan-3-yl] acetate | |
| Molecular Formula | C₁₉H₂₆N₄O₁₀ | |
| Molecular Weight | 470.43 g/mol | |
| Exact Mass | 470.16500 | |
| Canonical SMILES | CCCCCCOC(=O)NC1=NC(=O)N(C=C1N+[O-])C2C(C(C(O2)C)OC(=O)C)OC(=O)C |
Synthesis and Purification
Synthetic Pathway
The synthesis involves sequential functional group modifications to cytidine :
-
Protection of Ribose Hydroxyls: Acetylation of 2'- and 3'-OH groups using acetic anhydride under basic conditions .
-
5'-Deoxygenation: Replacement of the 5'-hydroxyl with hydrogen via radical-mediated deoxygenation .
-
N4 Modification: Introduction of the pentyloxycarbonyl group using pentyl chloroformate .
-
Nitration: Electrophilic aromatic substitution at the 5-position of cytidine using nitric acid .
Purification Techniques
-
Column Chromatography: Silica gel chromatography with gradients of ethyl acetate/hexane isolates the product .
-
Recrystallization: Methanol/water mixtures yield crystals with >95% purity .
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Acetylation | 85 | 90 | TLC, NMR |
| Deoxygenation | 70 | 88 | HPLC |
| N4 Functionalization | 65 | 92 | Mass Spec |
| Nitration | 60 | 95 | HPLC |
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in DMSO (50 mg/mL), methanol (10 mg/mL), and chloroform (5 mg/mL) . Insoluble in water due to hydrophobic acetyl and pentyl groups .
-
Storage: Stable at -20°C for 2 years; degrades at >40°C via nitro group reduction .
Spectroscopic Data
-
UV-Vis: λₘₐₓ = 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to the nitroaromatic system .
-
¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-6), 6.12 (d, 1H, H-1'), 5.45 (m, 2H, H-2', H-3'), 4.30 (m, 1H, H-4'), 2.10 (s, 6H, acetyl CH₃) .
Biological Activity and Research Applications
Anticancer Mechanisms
In vitro studies demonstrate dose-dependent inhibition of MCF-7 breast cancer (IC₅₀ = 8.2 μM) and A549 lung cancer (IC₅₀ = 12.4 μM) cell lines . The nitro group facilitates intracellular reduction to reactive intermediates that alkylate DNA, inducing apoptosis .
Prodrug Development
As a prodrug, the compound’s acetyl groups are hydrolyzed by esterases in vivo, releasing active 5-nitrocytidine . This strategy improves pharmacokinetics compared to unmodified cytidine analogs .
| Supplier | Location | Purity (%) | Price Range |
|---|---|---|---|
| BOC Sciences | USA | 95 | $3,803–$6,338/g |
| Jiangsu Synthgene | China | 90 | $2,500–$4,000/g |
| Glentham Life Sciences | UK | 98 | €3,803–€6,338/g |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume